N-(4-Ethylbenzyl)cyclopropanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

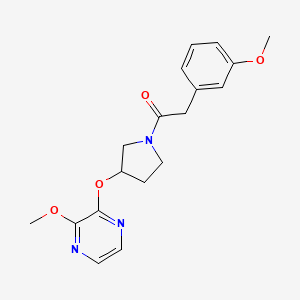

N-(4-Ethylbenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It is used in organic chemistry as a building block .

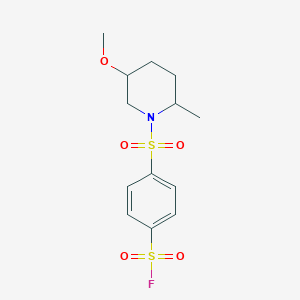

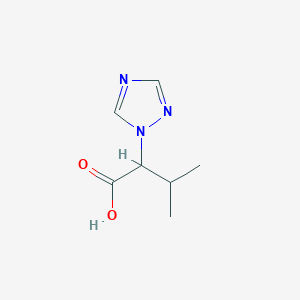

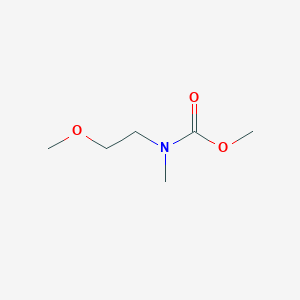

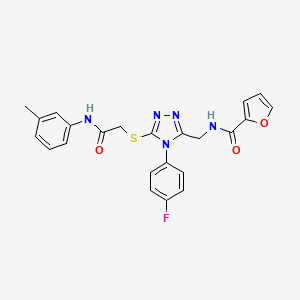

Molecular Structure Analysis

The molecular structure of N-(4-Ethylbenzyl)cyclopropanamine hydrochloride consists of 12 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom. The molecular weight of the compound is 211.73.Scientific Research Applications

Cyclopropanation Reactions

Cyclopropanation is a key reaction in organic synthesis, enabling the construction of cyclopropane rings, which are prevalent in various bioactive molecules and pharmaceuticals. Studies such as those by Nakamura et al. (2003) and Morandi et al. (2012) highlight methodologies for cyclopropanation reactions, including the Simmons-Smith reaction and iron-catalyzed reactions in aqueous media, respectively. These reactions offer insights into the mechanisms and conditions favoring efficient cyclopropane synthesis, potentially applicable to derivatives like "N-(4-Ethylbenzyl)cyclopropanamine hydrochloride" (Nakamura, Hirai, & Nakamura, 2003); (Morandi, Dolva, & Carreira, 2012).

Synthesis of Ligands

Schill et al. (2007) explored the synthesis of a new family of tripodal ligands, demonstrating the utility of cyclopropane moieties in developing complex ligand structures. These methodologies could be relevant for synthesizing cyclopropane-containing compounds with specific stereochemical configurations and functional groups, potentially including "N-(4-Ethylbenzyl)cyclopropanamine hydrochloride" (Schill, de Meijere, & Yufit, 2007).

Safety and Hazards

N-(4-Ethylbenzyl)cyclopropanamine hydrochloride should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-10-3-5-11(6-4-10)9-13-12-7-8-12;/h3-6,12-13H,2,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWCTFAXZWNWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethylbenzyl)cyclopropanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2997562.png)

![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2997563.png)

![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)

![3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2997567.png)

![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)

![1-[(3S,10R,13S)-3-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2997577.png)